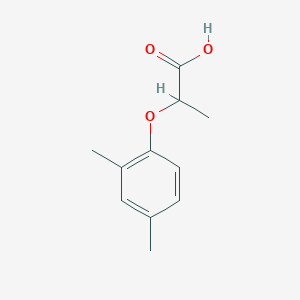

2-(2,4-Dimethylphenoxy)propanoic acid

Description

The exact mass of the compound 2-(2,4-Dimethylphenoxy)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,4-Dimethylphenoxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dimethylphenoxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-4-5-10(8(2)6-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJVJZSRAQXZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307259 | |

| Record name | 2-(2,4-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-02-6 | |

| Record name | 777-02-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2,4-Dimethylphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dimethylphenoxy)propanoic acid is a member of the phenoxypropanoic acid class of organic compounds. This class of molecules is of significant interest due to their widespread use as herbicides. Understanding the chemical properties of 2-(2,4-Dimethylphenoxy)propanoic acid is crucial for its synthesis, analysis, and for elucidating its mechanism of action and potential environmental impact. This guide provides a comprehensive overview of its chemical characteristics, synthesis, reactivity, and spectroscopic profile, drawing on established principles and data from closely related analogues where specific information is not available.

Physicochemical Properties

The physicochemical properties of 2-(2,4-Dimethylphenoxy)propanoic acid are essential for its handling, formulation, and understanding its behavior in biological and environmental systems. While experimental data for this specific compound is limited, properties can be estimated based on its structure and data from similar compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₄O₃ | Calculated |

| Molecular Weight | 194.23 g/mol | Calculated |

| CAS Number | 2149-63-5 | Chemical Abstract Service |

| Melting Point | 122-124 °C (for 2,3-dimethyl isomer) | [1] |

| Boiling Point | ~321.4 °C (Predicted) | [1] |

| Appearance | Likely a crystalline solid | Analogy to related compounds |

| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents like ethanol, acetone, and diethyl ether. | General properties of phenoxyalkanoic acids |

Synthesis of 2-(2,4-Dimethylphenoxy)propanoic Acid

The most common and efficient method for synthesizing 2-(2,4-Dimethylphenoxy)propanoic acid is through the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a haloalkanoate by a phenoxide ion.

Reaction Principle

The synthesis proceeds in two main steps:

-

Deprotonation of the phenol: 2,4-Dimethylphenol is treated with a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide ion. This increases the nucleophilicity of the oxygen atom.

-

Nucleophilic substitution: The phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of a 2-halopropanoic acid or its ester (e.g., ethyl 2-bromopropanoate), displacing the halide and forming the ether linkage. If an ester is used, a subsequent hydrolysis step is required to obtain the carboxylic acid.

Sources

An In-depth Technical Guide to 2-(2,4-Dimethylphenoxy)propanoic Acid as a Synthetic Auxin

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-dimethylphenoxy)propanoic acid, a synthetic auxin belonging to the phenoxyalkanoic acid class of herbicides. This document is intended for researchers, scientists, and professionals in the fields of drug development, agriculture, and plant biology. It delves into the compound's mechanism of action, provides detailed protocols for its synthesis and biological evaluation, and discusses its place within the broader context of synthetic auxins. The information presented herein is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.

Introduction: The Significance of Synthetic Auxins

Auxins are a class of plant hormones that play a pivotal role in regulating virtually all aspects of plant growth and development, including cell elongation, division, and differentiation. The discovery of natural auxins, most notably indole-3-acetic acid (IAA), revolutionized our understanding of plant biology. Subsequently, the development of synthetic molecules that mimic the activity of natural auxins has had a profound impact on agriculture and plant science research.

2-(2,4-Dimethylphenoxy)propanoic acid is a member of the phenoxyalkanoic acid family of synthetic auxins, which also includes well-known herbicides such as 2,4-D, Dichlorprop, and Mecoprop.[1] These compounds are structurally similar to IAA and can elicit similar physiological responses in plants. However, a key difference lies in their metabolic stability. Unlike natural auxins, which are readily degraded by plants, many synthetic auxins are more resistant to metabolic breakdown, leading to their potent and often herbicidal effects at higher concentrations.[2] This guide will focus specifically on the technical details surrounding 2-(2,4-dimethylphenoxy)propanoic acid, providing a foundational resource for its study and application.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While specific experimental data for 2-(2,4-dimethylphenoxy)propanoic acid is not extensively documented in publicly available literature, we can infer its properties based on its close structural analogs, Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid) and Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid).

Table 1: Comparative Physicochemical Properties of Phenoxyalkanoic Acid Auxins

| Property | 2-(2,4-Dimethylphenoxy)propanoic acid (Predicted/Inferred) | Dichlorprop (2,4-DP)[3] | Mecoprop (MCPP)[4] |

| IUPAC Name | 2-(2,4-dimethylphenoxy)propanoic acid | (RS)-2-(2,4-dichlorophenoxy)propanoic acid | (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid |

| Molecular Formula | C₁₁H₁₄O₃ | C₉H₈Cl₂O₃ | C₁₀H₁₁ClO₃ |

| Molecular Weight | 194.23 g/mol | 235.06 g/mol | 214.64 g/mol |

| Appearance | White to off-white solid (Expected) | White solid | Colorless to white crystalline solid |

| Melting Point | Expected to be in the range of 90-120 °C | 116-120 °C | 94-95 °C |

| Water Solubility | Low to moderate solubility (Expected) | 720 mg/L at 20 °C | 620 mg/L at 20 °C |

| pKa | ~3-4 (Expected for a carboxylic acid) | 2.8 | 3.1 |

| LogP (Octanol-Water Partition Coefficient) | ~2.5-3.5 (Predicted) | 3.03 | 2.7 |

Mechanism of Action: Mimicking a Natural Hormone

Synthetic auxins like 2-(2,4-dimethylphenoxy)propanoic acid exert their biological effects by hijacking the plant's natural auxin signaling pathway.[1] At the molecular level, they mimic indole-3-acetic acid (IAA), the primary native auxin in most plants.[5]

The core of the auxin signaling cascade involves the TIR1/AFB family of F-box proteins , which function as auxin co-receptors.[6] In the absence of auxin, transcriptional repressors known as Aux/IAA proteins bind to Auxin Response Factors (ARFs) , preventing them from activating the transcription of auxin-responsive genes.

When a synthetic auxin like 2-(2,4-dimethylphenoxy)propanoic acid is introduced, it binds to the TIR1/AFB proteins. This binding event promotes the interaction between the TIR1/AFB protein and an Aux/IAA repressor, leading to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[6] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to bind to auxin-responsive elements in the promoters of target genes and initiate their transcription.[6]

At herbicidal concentrations, the sustained activation of this pathway leads to an uncontrolled and chaotic cellular response, including ethylene production, cell wall loosening, and unregulated cell division and elongation.[3] This ultimately results in the death of susceptible plants.

Synthesis of 2-(2,4-Dimethylphenoxy)propanoic Acid

The synthesis of 2-(2,4-dimethylphenoxy)propanoic acid can be readily achieved through a Williamson ether synthesis . This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2,4-dimethylphenol acts as the nucleophile, attacking an ester of 2-halopropanoic acid, followed by hydrolysis of the resulting ester to the desired carboxylic acid.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2,4-Dimethylphenol

-

Ethyl 2-bromopropanoate (or ethyl 2-chloropropanoate)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated and dilute

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer, Mass spectrometer for product characterization

Procedure:

-

Formation of the Phenoxide: a. In a round-bottom flask, dissolve a known molar equivalent of 2,4-dimethylphenol in ethanol. b. To this solution, add one molar equivalent of sodium hydroxide pellets or a concentrated aqueous solution of NaOH. c. Stir the mixture at room temperature until the sodium hydroxide has completely dissolved and the sodium 2,4-dimethylphenoxide has formed.

-

Nucleophilic Substitution: a. To the freshly prepared phenoxide solution, add one molar equivalent of ethyl 2-bromopropanoate dropwise with stirring. b. Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Ester Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the residue, add water and transfer the mixture to a separatory funnel. d. Extract the aqueous layer with diethyl ether (3 x 50 mL). e. Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any unreacted 2,4-dimethylphenol. f. Wash the organic layer with brine, then dry over anhydrous magnesium sulfate. g. Filter to remove the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude ethyl 2-(2,4-dimethylphenoxy)propanoate.

-

Hydrolysis to the Carboxylic Acid: a. To the crude ester, add a solution of sodium hydroxide in a mixture of water and ethanol. b. Reflux the mixture for 1-2 hours to hydrolyze the ester. c. After cooling, remove the ethanol by rotary evaporation. d. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. e. Carefully acidify the aqueous layer with cold, dilute hydrochloric acid until the pH is approximately 2. The product, 2-(2,4-dimethylphenoxy)propanoic acid, should precipitate as a solid. f. Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Purification and Characterization: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). b. Determine the melting point of the purified product. c. Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Expected Spectroscopic Data

-

¹H NMR:

-

A singlet for the carboxylic acid proton (δ 10-13 ppm), which is D₂O exchangeable.

-

A multiplet (likely a quartet) for the methine proton (CH) on the propanoic acid moiety (δ ~4.5-5.0 ppm).

-

A doublet for the methyl group (CH₃) on the propanoic acid moiety (δ ~1.5-1.7 ppm).

-

Singlets for the two methyl groups on the phenyl ring (δ ~2.2-2.4 ppm).

-

Multiplets for the aromatic protons on the phenyl ring (δ ~6.7-7.2 ppm).

-

-

¹³C NMR:

-

A peak for the carbonyl carbon of the carboxylic acid (δ ~170-180 ppm).

-

Peaks for the aromatic carbons (δ ~110-160 ppm).

-

A peak for the methine carbon of the propanoic acid moiety (δ ~70-80 ppm).

-

Peaks for the methyl carbons (δ ~15-25 ppm).

-

-

IR Spectroscopy:

-

A broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹).

-

A strong C=O stretch from the carbonyl group (1700-1725 cm⁻¹).

-

C-O stretching vibrations for the ether linkage and the carboxylic acid (1200-1300 cm⁻¹).

-

C-H stretching and bending vibrations for the alkyl and aromatic groups.

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Characteristic fragmentation patterns including the loss of the carboxylic acid group (-COOH), and cleavage of the ether bond.[8]

-

Biological Evaluation of Auxin Activity

To quantify the auxin activity of 2-(2,4-dimethylphenoxy)propanoic acid, a variety of bioassays can be employed. The root elongation inhibition assay is a common and sensitive method for determining the dose-dependent effects of auxins.

Experimental Protocol: Arabidopsis Root Elongation Assay

Materials:

-

Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype).

-

Murashige and Skoog (MS) medium including vitamins.

-

Sucrose.

-

Agar.

-

Petri dishes.

-

Stock solution of 2-(2,4-dimethylphenoxy)propanoic acid in a suitable solvent (e.g., DMSO or ethanol).

-

Sterile water.

-

Growth chamber with controlled light and temperature.

-

Ruler or digital imaging system for root length measurement.

Procedure:

-

Seed Sterilization and Plating: a. Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 5-10 minute wash in a solution of 20% bleach and 0.1% Triton X-100. b. Rinse the seeds 4-5 times with sterile distilled water. c. Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification. d. Prepare MS agar plates containing 1% sucrose and a range of concentrations of 2-(2,4-dimethylphenoxy)propanoic acid (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Ensure the final solvent concentration is consistent across all plates, including the control. e. Pipette the stratified seeds in a line onto the surface of the agar plates.

-

Seedling Growth: a. Seal the plates with breathable tape and place them vertically in a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C). b. Allow the seedlings to grow for 5-7 days.

-

Data Collection and Analysis: a. After the growth period, remove the plates from the growth chamber. b. Measure the primary root length of at least 10-15 seedlings for each concentration. This can be done by scanning the plates and using image analysis software (e.g., ImageJ) or by using a ruler under a dissecting microscope. c. Calculate the average root length and standard error for each concentration. d. Plot the average root length as a percentage of the control (no auxin) against the logarithm of the 2-(2,4-dimethylphenoxy)propanoic acid concentration to generate a dose-response curve. e. From the dose-response curve, the IC₅₀ value (the concentration that causes 50% inhibition of root growth) can be determined.

Applications and Comparative Analysis

2-(2,4-Dimethylphenoxy)propanoic acid, like its chemical relatives, is primarily of interest as a selective herbicide for the control of broadleaf weeds in grass crops.[5] The presence of the two methyl groups on the phenyl ring influences its lipophilicity and interaction with the auxin receptors, which in turn affects its herbicidal efficacy and crop selectivity.

Table 2: Comparative Herbicidal Activity of Phenoxyalkanoic Acids

| Herbicide | Primary Target Weeds | Relative Potency (General) | Key Characteristics |

| 2,4-D | Broadleaf weeds (e.g., dandelion, plantain) | High | One of the first and most widely used synthetic auxins.[5] |

| Dichlorprop (2,4-DP) | Broadleaf weeds, especially those resistant to 2,4-D (e.g., henbit, knotweed) | High | Often used in combination with other herbicides to broaden the spectrum of control.[1] |

| Mecoprop (MCPP) | Chickweed, clover, and other broadleaf weeds | Moderate to High | Also frequently used in herbicide mixtures for lawn care.[1][4] |

| 2-(2,4-Dimethylphenoxy)propanoic acid | Expected to be effective against a similar range of broadleaf weeds | Moderate to High (Predicted) | The dimethyl substitution may alter its selectivity and persistence compared to chlorinated analogs. |

The choice of a particular synthetic auxin often depends on the target weed species, the crop in which it will be used, and environmental conditions. The development of new synthetic auxins like 2-(2,4-dimethylphenoxy)propanoic acid is driven by the need for herbicides with improved efficacy, selectivity, and environmental profiles.

Conclusion

2-(2,4-Dimethylphenoxy)propanoic acid represents a classic example of a synthetic auxin with significant potential for applications in agriculture and as a tool for plant biology research. Its mechanism of action, rooted in the mimicry of natural auxin and the subsequent overstimulation of the TIR1/AFB signaling pathway, is well-understood within the broader context of phenoxyalkanoic acids. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, characterize, and evaluate this compound. Further research into its specific biological activity, receptor binding affinities, and environmental fate will be crucial in fully elucidating its potential and optimizing its use.

References

-

Chemical Warehouse. (n.d.). 2,4-DP (Dichlorprop) - Active Ingredient Page. Retrieved from [Link]

-

Wikipedia. (2023). Dichlorprop. Retrieved from [Link]

-

Wikipedia. (2023). Mecoprop. Retrieved from [Link]

-

The Green Thumb 2.0. (2013). 2,4-D and Mecoprop-p and Dicamba – Oh My! Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Dichlorprop-P (Ref: BAS 044H). AERU. Retrieved from [Link]

-

Pacific Northwest Pest Management Handbooks. (n.d.). Dichlorprop, 2,4-DP. Retrieved from [Link]

-

ResearchGate. (n.d.). Mecoprop. Retrieved from [Link]

- Gendrot, G., et al. (2021). The auxin herbicide mecoprop-P in new light: Filling the data gap for dicotyledonous macrophytes. Environmental Pollution, 272, 116428.

- Glover, B. J., et al. (2016). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 72(2), 255-262.

-

Purdue University. (n.d.). CHOOSING, COMPARING, AND SELECTING HERBICIDE COMBINATIONS FOR BROADLEAF WEED CONTROL. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.

-

ResearchGate. (n.d.). Efficacy of Triclopyr and Synthetic Auxin Herbicide Mixtures for Common Blue Violet (Viola sororia Willd.) Control. Retrieved from [Link]

-

ResearchGate. (n.d.). The auxin herbicide mecoprop-P in new light: Filling the data gap for dicotyledonous macrophytes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectral studies of propanoic acid in various solvents. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2,4-dimethylphenoxy)propanoic acid. Retrieved from [Link]

- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.

-

PubChem. (n.d.). 2-(4-Methoxyphenoxy)-2-methylpropanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methoxyphenoxy)propanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-[4-(2-Quinoxalinyloxy)phenoxy]propanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Activity of auxins and 2,4-D analogues compared to the parameters from.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanoic acid, 2,2-dimethyl-, methyl ester. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanoic acid, 2,2-dimethyl-. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Retrieved from [Link]

-

PubMed. (2024). Synthetic auxin herbicide 2,4-D and its influence on a model BY-2 suspension. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2,2-dimethylolpropionic acid.

-

NIST WebBook. (n.d.). Propanoic acid, 2,2-dimethyl-. Retrieved from [Link]

-

PubMed. (2016). Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships. Retrieved from [Link]

-

Cheméo. (n.d.). Propanoic acid Mixtures - Chemical & Physical Properties. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound (S)-2-(4-Methoxyphenoxy)propanoic acid (FDB019973). Retrieved from [Link]

Sources

- 1. Propanoic acid, 2-(4-((((5-(4-(1,1-dimethylethyl)phenyl)-1-methyl-1H-pyrazol-3-yl)carbonyl)amino)methyl)-2-methylphenoxy)-2-methyl- | C27H33N3O4 | CID 11374679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 202020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The dosage-response curve for auxin-induced cell elongation: A reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intro dose-response | Bioassay [bioassay.dk]

- 5. Frontiers | Auxin Modulated Initiation of Lateral Roots Is Linked to Pericycle Cell Length in Maize [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 3-Methyl-1-pentyn-3-ol (Meparfynol)

Note on Chemical Identification: The provided CAS Number, 777-02-6, corresponds to 2-(2,4-dimethylphenoxy)propanoic acid, for which public, in-depth technical data is limited.[1][2][3] However, the structural context and wide availability of data for the closely related CAS number 77-75-8 , which corresponds to 3-Methyl-1-pentyn-3-ol , suggest a possible typographical error in the query. This guide focuses on 3-Methyl-1-pentyn-3-ol (CAS 77-75-8), a compound with significant applications in research and development, to provide a comprehensive and relevant technical resource.

Abstract & Strategic Overview

3-Methyl-1-pentyn-3-ol (also known as Meparfynol or Methylpentynol) is a tertiary acetylenic alcohol that possesses a unique bifunctional structure, incorporating both a terminal alkyne and a hydroxyl group. This configuration makes it a highly versatile molecule with a rich history and diverse applications. Initially developed for its pharmacological properties as a sedative and hypnotic agent, its utility has expanded significantly.[4][5][6] In modern research and industrial settings, it serves as a crucial intermediate in organic synthesis, a stabilizer for chlorinated solvents, a viscosity reducer, and an initiator in polymerization reactions.[4][7][8] This guide provides a detailed exploration of its chemical structure, core properties, synthesis protocols, and key applications for professionals in drug development and material science.

Chemical Identity and Structural Elucidation

The unique reactivity and physical properties of 3-Methyl-1-pentyn-3-ol are a direct consequence of its molecular architecture. The presence of the terminal alkyne's acidic proton and the nucleophilic tertiary alcohol group dictates its role in chemical transformations.

-

IUPAC Name: 3-Methyl-1-pentyn-3-ol

-

Common Synonyms: Meparfynol, Methylpentynol, Ethyl ethynyl methyl carbinol[9]

-

CAS Number: 77-75-8

-

Molecular Formula: C₆H₁₀O[10]

-

SMILES: CCC(C)(O)C#C[9]

-

InChI Key: QXLPXWSKPNOQLE-UHFFFAOYSA-N[9]

Caption: Workflow for the synthesis of 3-Methyl-1-pentyn-3-ol.

Applications in Research and Drug Development

The dual functionality of 3-Methyl-1-pentyn-3-ol makes it a valuable building block and active agent in several scientific domains.

Pharmaceutical and Pharmacological Applications

-

Hypnotic and Sedative Agent: Historically, Meparfynol was used as a soporific (sleep-inducing) and anesthetic agent, demonstrating its activity as a central nervous system depressant. [4][5]It is classified as a small molecule drug that has reached phase IV clinical trials. [10]* Enzyme Induction: Studies in animal models have shown that 3-Methyl-1-pentyn-3-ol is an inducer of the hepatic cytochrome P450 enzyme, specifically P4503A, in mice. This property is critical for drug development professionals to consider, as it can influence the metabolism of co-administered drugs.

-

Synthesis of Active Pharmaceutical Ingredients (APIs): Its structure is a valuable scaffold. It serves as a reactant in the synthesis of complex molecules like 2,6,9-trisubstituted purine-based Cyclin-Dependent Kinase (CDK) inhibitors, which are investigated for their potential in cancer therapy. [9]

Industrial and Material Science Applications

-

Polymer Chemistry: It acts as an initiator for the ring-opening polymerization of L-lactide, leading to the synthesis of polylactide with a terminal propargyl group. [9]This functional group allows for further modification, for example, via click chemistry.

-

Solvent Stabilization: It is widely used as a stabilizer in chlorinated solvents, preventing their degradation. [4][5]* Coatings and Resins: Its reactive nature allows it to be used as a viscosity reducer, a reactive diluent, or a participant in curing mechanisms for advanced coating and resin formulations. [7][8]* Electroplating: It functions as a brightener in nickel and copper electroplating baths. [5][7]

Safety, Handling, and Storage

As a flammable and moderately toxic chemical, strict adherence to safety protocols is mandatory.

-

GHS Hazards: The compound is classified as a flammable liquid and vapor (H226), is harmful if swallowed (H302), and can cause serious eye damage (H318). [10]It is also considered harmful to aquatic life with long-lasting effects (H412). [10]* Handling: Work should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. [5]Use non-sparking tools and take measures to prevent static discharge. [5]* Storage: Store in a tightly closed container in a dedicated flammables area that is cool, dry, and well-ventilated. [4][5]* Toxicity: It is reported to be moderately toxic by intraperitoneal and subcutaneous routes. The oral LD50 in mice, rats, and guinea pigs is in the range of 600-900 mg/kg. [6]

References

-

Meparfynol [3-Methyl-1-pentyn-3-ol]77-75-8. (n.d.). Chongqing Furun Chemicals CO., LTD. Retrieved from [Link]

-

3-Methyl-1-pentyn-3-ol. (n.d.). PubChem. Retrieved from [Link]

-

3-methyl-1-penten-3-ol. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. (2018). MDPI. Retrieved from [Link]

-

3-Methyl-1-pentyn-3-ol: Enhancing Resin and Coating Formulations. (n.d.). LookChem. Retrieved from [Link]

-

777-02-6(2-(2,4-dimethylphenoxy)propanoic acid). (n.d.). Chemical Synthesis. Retrieved from [Link]

-

Safety data sheet. (2024). FIXIT AG. Retrieved from [Link]

-

Safety data sheet. (2024). CPAchem. Retrieved from [Link]

Sources

- 1. 777-02-6 | CAS DataBase [chemicalbook.com]

- 2. 2-(2,4-DIMETHYLPHENOXY)PROPANOIC ACID | 777-02-6 [chemicalbook.com]

- 3. 777-02-6(2-(2,4-dimethylphenoxy)propanoic acid) | Kuujia.com [ko.kuujia.com]

- 4. 3-Methyl-1-pentyn-3-ol | 77-75-8 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. 3-Methyl-1-pentyn-3-ol CAS#: 77-75-8 [m.chemicalbook.com]

- 7. Chongqing Furun Chemicals CO., LTD.--Meparfynol [3-Methyl-1-pentyn-3-ol]77-75-8 [furunchem.com]

- 8. nbinno.com [nbinno.com]

- 9. 3-メチル-1-ペンチン-3-オール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-Methyl-1-pentyn-3-ol | C6H10O | CID 6494 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dawn of Selective Weed Control: A Technical Guide to the Discovery and History of Phenoxypropanoic Acid Herbicides

A Foreword for the Modern Researcher: The mid-20th century witnessed a revolution in agricultural science with the advent of synthetic herbicides. Among the vanguard of these pioneering chemicals were the phenoxyalkanoic acids, a class of compounds that forever changed the landscape of weed management. This technical guide delves into the discovery, history, and core scientific principles of a key subclass: the phenoxypropanoic acids. Designed for researchers, scientists, and professionals in drug and herbicide development, this document provides an in-depth exploration of their synthesis, mechanism of action, stereochemical intricacies, and the analytical methodologies that underpin their study.

Genesis of a New Era in Weed Control: The Phenoxyalkanoic Acid Revolution

The story of phenoxypropanoic acid herbicides is intrinsically linked to the broader discovery of phenoxyacetic acids. In the crucible of 1940s chemical research, scientists on both sides of the Atlantic independently unearthed the herbicidal properties of synthetic auxins.[1] The natural plant hormone, indole-3-acetic acid (IAA), was known to regulate plant growth; however, at high concentrations, it could induce uncontrolled, fatal growth.[2] This understanding laid the groundwork for the synthesis of chemical mimics that could selectively target broadleaf weeds in monocotyledonous crops like wheat and corn.

The first wave of these synthetic auxins included the now-famous 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), introduced in 1946.[3] These compounds proved remarkably effective, ushering in a new era of chemical weed control and significantly boosting agricultural productivity.

The Emergence of the Propanoic Analogs: Dichlorprop and Mecoprop

Building on the success of the initial phenoxyacetic acids, researchers sought to develop analogs with improved efficacy and a broader spectrum of weed control. This led to the development of the phenoxypropanoic acids, distinguished by the addition of a methyl group to the carboxylic acid side chain. This seemingly minor modification had profound implications, creating a chiral center and introducing the concept of stereoisomerism to this class of herbicides.[4]

The two most prominent members of this subclass are:

-

Dichlorprop (2,4-DP): Chemically known as 2-(2,4-dichlorophenoxy)propanoic acid, it emerged as a potent herbicide for controlling a wide range of annual and perennial broadleaf weeds.[4]

-

Mecoprop (MCPP): With the chemical name 2-(4-chloro-2-methylphenoxy)propanoic acid, mecoprop was first introduced as a herbicide in 1960.[2][5] It proved particularly effective against weeds like chickweed and clover, often in combination with other phenoxy herbicides.[3]

Initially, both dichlorprop and mecoprop were marketed as racemic mixtures, containing equal amounts of both stereoisomers.[4][6]

The Decisive Role of Chirality: The (R)-Enantiomer

A critical breakthrough in the understanding and application of phenoxypropanoic acid herbicides was the discovery that their herbicidal activity is almost exclusively confined to the (R)-enantiomer.[4][6] This stereoselectivity is a cornerstone of their biological activity. The (S)-enantiomer is largely inactive as a herbicide.

This discovery had significant commercial and regulatory implications. Advances in asymmetric synthesis and chiral separation techniques made it possible to produce enantiopure (R)-dichlorprop (dichlorprop-P) and (R)-mecoprop (mecoprop-P).[4][7] Today, in many regions, including the United States, only the herbicidally active (R)-isomers are approved for use, reducing the environmental load of the inactive (S)-enantiomer.[4]

Mechanism of Action: Mimicking a Natural Growth Regulator

Phenoxypropanoic acid herbicides, like their phenoxyacetic acid predecessors, function as synthetic auxins.[2][8] Their primary mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA).[3]

The herbicidal effect is a result of overwhelming the plant's natural hormonal regulatory systems. The key steps in this process are:

-

Absorption and Translocation: Applied to the foliage, the herbicide is absorbed and translocated throughout the plant, accumulating in areas of active growth (meristems).[8]

-

Binding to Auxin Receptors: The (R)-enantiomer of the phenoxypropanoic acid binds to auxin-binding proteins (ABPs), initiating a signaling cascade.

-

Disruption of Hormonal Balance: This binding leads to an abnormal and sustained hormonal response, far exceeding what would occur with natural IAA.

-

Uncontrolled Growth: The plant undergoes rapid and uncontrolled cell division and elongation, leading to a variety of physiological disruptions, including stem and leaf malformations, and damage to the vascular tissue.[4][8]

-

Plant Death: Ultimately, this chaotic and unsustainable growth exhausts the plant's resources, leading to its death.

The following diagram illustrates the simplified signaling pathway of phenoxypropanoic acid herbicides as synthetic auxins.

Caption: Simplified signaling pathway of phenoxypropanoic acid herbicides.

Chemical Synthesis: From Precursors to Active Ingredient

The synthesis of phenoxypropanoic acids generally involves the reaction of a substituted phenol with a derivative of propanoic acid.

General Synthesis of Dichlorprop

A common laboratory-scale synthesis of dichlorprop involves the following steps:

-

Chlorination of Phenol: Phenol is chlorinated to produce 2,4-dichlorophenol. This step can also yield other chlorinated phenols as byproducts.[1]

-

Condensation Reaction: The 2,4-dichlorophenol is then reacted with 2-chloropropionic acid in the presence of a base, such as potassium hydroxide, in a suitable solvent like dimethyl sulfoxide.[9]

-

Neutralization and Isolation: The reaction mixture is neutralized with an acid, such as sulfuric acid, to precipitate the dichlorprop.[9] The product is then filtered and purified.

The following diagram illustrates the general synthetic route for dichlorprop.

Caption: General synthetic pathway for dichlorprop.

Experimental Protocol: Laboratory Synthesis of Dichlorprop

Materials:

-

2,4-Dichlorophenol

-

2-Chloropropionic acid

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Sulfuric acid (H₂SO₄), concentrated

-

n-Hexane

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Dropping funnel

-

Filtration apparatus (Büchner funnel and flask)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dichlorophenol (1 mol) in dimethyl sulfoxide (300-400 mL).[9]

-

Add potassium hydroxide (1 mol) to the solution and stir until dissolved.[9]

-

Slowly add 2-chloropropionic acid (1 mol) to the reaction mixture via a dropping funnel.[9]

-

Heat the reaction mixture to 20-80 °C and maintain this temperature with stirring for several hours until the reaction is complete (monitored by TLC or HPLC).[9]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly neutralize the mixture with concentrated sulfuric acid until the pH is acidic, which will cause the dichlorprop to precipitate.[9]

-

Filter the precipitate using a Büchner funnel and wash with cold water.

-

The crude dichlorprop can be further purified by recrystallization from a suitable solvent, such as n-hexane.[9]

-

Dry the purified product under vacuum.

Synthesis of Mecoprop-P

The commercial production of the herbicidally active (R)-enantiomer, mecoprop-P, involves reacting 4-chloro-2-methylphenol with a propionic acid derivative.[7] The resulting racemic mixture is then resolved to isolate the (R)-isomer.[7] This chiral resolution can be achieved through techniques such as crystallization with a chiral amine or through chromatographic methods.[7]

Comparative Efficacy and Toxicological Profile

The efficacy of phenoxypropanoic acid herbicides varies depending on the target weed species, application rate, and environmental conditions. They are particularly effective against many common broadleaf weeds found in turf and cereal crops.

| Herbicide | Target Weeds | General Efficacy |

| Dichlorprop | Polygonum species, chickweed, cleavers | Good to Excellent |

| Mecoprop | Chickweed, clovers, plantain | Good to Excellent |

Toxicological Data:

The acute toxicity of phenoxypropanoic acid herbicides is generally considered to be low to moderate.

| Herbicide | LD₅₀ (Oral, Rat) | Toxicity Class |

| Dichlorprop | 537 mg/kg[4] | III (Slightly Toxic)[4] |

| Mecoprop | Varies by source | III (Slightly Toxic) |

The U.S. Environmental Protection Agency (EPA) has classified the (R)-isomer of dichlorprop as "Not Likely to be Carcinogenic to Humans."[4] However, like other phenoxy herbicides, there has been some concern regarding their potential for carcinogenicity, with the International Agency for Research on Cancer (IARC) classifying them as Group 2B, "possibly carcinogenic to humans."[4]

Analytical Methodologies for Residue Analysis

The detection and quantification of phenoxypropanoic acid herbicide residues in environmental and biological samples are crucial for monitoring their fate and ensuring regulatory compliance. A variety of analytical techniques are employed for this purpose.

Sample Preparation and Extraction

A common procedure for extracting these herbicides from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Experimental Protocol: QuEChERS-based Extraction of Phenoxypropanoic Acids from Soil

Materials:

-

Soil sample (air-dried and sieved)

-

Acetonitrile

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

-

Centrifuge and centrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS salts (e.g., magnesium sulfate and sodium chloride).

-

Vortex the tube vigorously for 1 minute.

-

Centrifuge the tube at 3000 rpm for 5 minutes.

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents.

-

Vortex for 30 seconds.

-

Centrifuge at 3000 rpm for 5 minutes.

-

The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Instrumental Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and highly sensitive method for the analysis of phenoxypropanoic acid herbicides.

The following diagram outlines the general workflow for the analysis of phenoxypropanoic acid herbicide residues.

Caption: General workflow for phenoxypropanoic acid herbicide residue analysis.

Conclusion and Future Perspectives

The discovery and development of phenoxypropanoic acid herbicides marked a significant milestone in the history of agriculture. Their selective control of broadleaf weeds has contributed immensely to global food security. The elucidation of the stereospecificity of their herbicidal activity has led to the development of more environmentally benign formulations. As the challenges of herbicide resistance and environmental stewardship continue to evolve, a thorough understanding of the history, chemistry, and biology of these foundational herbicides remains critically important for the development of next-generation weed management strategies.

References

-

Synthesis of Dichlorprop-Zn/Al-hydrotalcite Nanohybrid and its Controlled Release Property. (n.d.). CORE. Retrieved January 17, 2026, from [Link]

-

5 The synthesis of dichlorprop anno 1950. The initial chlorination of... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Dichlorprop. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Mecoprop. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]

-

Mecoprop. (2020, August 9). Coastal Wiki. Retrieved January 17, 2026, from [Link]

-

Synthesis of dichlorprop-Zn/Al-hydrotalcite nanohybrid and its controlled release property. (n.d.). Sains Malaysiana. Retrieved January 17, 2026, from [Link]

-

Public Release Summary - DICHLORPROP-P in the product NUFARM CORASIL PLANT GROWTH REGULATOR. (n.d.). Australian Pesticides and Veterinary Medicines Authority. Retrieved January 17, 2026, from [Link]

-

Dichlorprop (Ref: RD 406). (n.d.). AERU, University of Hertfordshire. Retrieved January 17, 2026, from [Link]

-

Dichlorprop-P (Ref: BAS 044H). (n.d.). AERU, University of Hertfordshire. Retrieved January 17, 2026, from [Link]

- Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid. (n.d.). Google Patents.

-

Mecoprop-P (Ref: BAS 037H). (n.d.). AERU. Retrieved January 17, 2026, from [Link]

-

Mecoprop. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. (n.d.). OUCI. Retrieved January 17, 2026, from [Link]

-

Mecoprop. (n.d.). Retrieved January 17, 2026, from [Link]

-

Principles and Procedures of Herbicides Residue Estimation in Groundnut Cultivated Soils of Saurashtra Region. (n.d.). Research Trend. Retrieved January 17, 2026, from [Link]

-

MECOPROP (MCPP). (n.d.). NationBuilder. Retrieved January 17, 2026, from [Link]

-

Dichlorprop-P. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency. Retrieved January 17, 2026, from [Link]

- Process for preparation of herbicidal salts. (n.d.). Google Patents.

-

Comparative efficacy of herbicide-mixtures for efficient weed management and productivity enhancement of pre-Kharif greengram. (n.d.). Indian Society of Weed Science. Retrieved January 17, 2026, from [Link]

-

Comparative Efficacy of Common Broad Leaf Herbicides against an Invasive Weed: Parthenium hysterophorus L. (2020). SciRP.org. Retrieved January 17, 2026, from [Link]

-

Development of method for residue analysis of three herbicides in the soil by high performance liquid chromatography (HPLC). (2013, August 7). Academic Journals. Retrieved January 17, 2026, from [Link]

-

Dichlorprop. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Mecoprop. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Mecoprop-P. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Pesticide Residue Analysis Guide. (n.d.). Waypoint Analytical. Retrieved January 17, 2026, from [Link]

-

Comparative analyses of glyphosate alternative weed management strategies on plant coverage, soil and soil biota. (2021, February 10). AWS. Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Dichlorprop - Wikipedia [en.wikipedia.org]

- 5. Mecoprop - Coastal Wiki [coastalwiki.org]

- 6. Mecoprop - Wikipedia [en.wikipedia.org]

- 7. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]

- 8. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 9. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]

The Biological Activity of Dimethyl-Substituted Phenoxy Acids: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the biological activity of dimethyl-substituted phenoxy acids, a significant class of synthetic auxin herbicides. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, structure-activity relationships, and key experimental methodologies pertinent to this class of compounds. With a focus on scientific integrity and practical application, this guide aims to be an essential resource for those investigating and utilizing these important molecules.

Introduction: The Rise of Synthetic Auxins and the Significance of Dimethyl Substitution

The discovery of phenoxyacetic acids as selective herbicides in the 1940s revolutionized agriculture by enabling the effective control of broadleaf weeds in cereal crops.[1] These compounds, acting as mimics of the natural plant hormone indole-3-acetic acid (IAA), induce uncontrolled and ultimately lethal growth in susceptible plant species.[2][3] Among the diverse range of phenoxy herbicides, the dimethyl-substituted analogues, principally Mecoprop (MCPP) and Dichlorprop (2,4-DP), represent a crucial subclass with distinct properties and applications.

The introduction of a methyl group at the alpha-carbon of the carboxylic acid side chain creates a chiral center, resulting in two stereoisomers (enantiomers).[4][5] A pivotal aspect of their biological activity is that the herbicidal effect is almost exclusively attributed to the (R)-(+)-enantiomer.[3][5] This stereoselectivity has profound implications for their efficacy, environmental fate, and regulatory assessment. This guide will explore the multifaceted biological activity of these compounds, from their molecular interactions with auxin receptors to their physiological impact on target plants.

Mechanism of Action: Mimicry and Mayhem at the Molecular Level

Dimethyl-substituted phenoxy acids, like other auxin herbicides, exert their phytotoxic effects by hijacking the plant's natural auxin signaling pathway.[2][6] This process can be dissected into several key stages:

2.1. Perception at the Receptor Level:

The primary molecular target for synthetic auxins is the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins, which function as auxin co-receptors.[7] The binding of an auxin, be it natural or synthetic, to the TIR1/AFB protein facilitates the formation of a ternary complex with an Aux/IAA transcriptional repressor protein.[7][8] This interaction acts as a "molecular glue," leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome.[7]

Quantitative binding assays have revealed that Mecoprop and Dichlorprop exhibit significant binding to TIR1, with affinities that can be higher than that of the archetypal phenoxy herbicide, 2,4-D.[7] This enhanced binding affinity may contribute to their potent herbicidal activity.

Signaling Pathway of Dimethyl-Substituted Phenoxy Acids:

Caption: Molecular mechanism of dimethyl-substituted phenoxy acid action.

2.2. Downstream Physiological Consequences:

The degradation of Aux/IAA repressors unleashes Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of a multitude of auxin-responsive genes.[9] The sustained and excessive activation of these genes leads to a cascade of physiological disruptions, including:

-

Uncontrolled Cell Division and Elongation: This results in abnormal growth, such as twisting and curling of stems and leaves.[2]

-

Increased Ethylene Production: The overproduction of this stress-related hormone contributes to senescence and tissue damage.[4]

-

Altered Cell Wall Plasticity: This disrupts normal tissue development and integrity.[4]

-

Induction of Ferroptosis-like Death: Recent research suggests that (R)-Dichlorprop can trigger a form of programmed cell death characterized by iron-dependent accumulation of reactive oxygen species (ROS) and lipid peroxidation, a mechanism distinct from the classical auxin response.[10]

Structure-Activity Relationships: The Importance of Chirality and Substitution

The herbicidal efficacy of dimethyl-substituted phenoxy acids is intricately linked to their molecular structure.

3.1. The Critical Role of the (R)-Enantiomer:

As previously mentioned, the biological activity resides almost exclusively in the (R)-enantiomer.[3][5] The (S)-enantiomer is largely inactive. This stereoselectivity is a consequence of the specific three-dimensional fit required for effective binding to the TIR1/AFB receptor pocket.

Quantitative Bioactivity of Mecoprop and Dichlorprop Enantiomers

| Compound | Enantiomer | Target Species | Endpoint | Value | Reference |

| Mecoprop | (R)-(+) | Ranunculus aquatilis | EC50 (21 days) | 46.9 µg/L | [11] |

| Mecoprop | (R)-(+) | Ludwigia repens | EC50 (21 days) | 656.4 µg/L | [11] |

| Dichlorprop | Racemic | Scenedesmus obliquus | EC50 (96h) | Varies | [12] |

| Dichlorprop | (R)-enantiomer | Scenedesmus obliquus | Higher toxicity than (S) | - | [12] |

| Dichlorprop | (S)-enantiomer | Chlorella vulgaris | Higher toxicity than (R) | - | [12] |

3.2. Influence of Ring Substitution:

The nature and position of substituents on the phenyl ring also play a crucial role in determining the herbicidal activity and selectivity of these compounds. The chlorine atoms in Dichlorprop (2,4-dichloro) and the chlorine and methyl groups in Mecoprop (4-chloro-2-methyl) contribute to the overall electronic and steric properties of the molecule, influencing its binding affinity to the receptor and its metabolic stability within the plant.

Experimental Protocols for Assessing Biological Activity

A thorough understanding of the biological activity of dimethyl-substituted phenoxy acids necessitates robust and reproducible experimental protocols.

4.1. Protocol for Auxin Activity Bioassay (Agar-Based Root Elongation Assay):

This protocol provides a method to assess the auxin-like activity of Mecoprop and Dichlorprop by measuring their effect on the root elongation of a model plant species like Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

-

Murashige and Skoog (MS) medium including vitamins

-

Sucrose

-

Agar

-

Petri dishes (9 cm)

-

Stock solutions of (R)-Mecoprop and (R)-Dichlorprop in a suitable solvent (e.g., DMSO)

-

Sterile water

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 1% sodium hypochlorite solution with a drop of Tween-20. Rinse the seeds 3-5 times with sterile water.

-

Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them on MS agar plates.

-

Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

-

Germination: Transfer the plates to a growth chamber (e.g., 22°C, 16h light/8h dark cycle) and allow the seeds to germinate and grow for 4-5 days until the roots are approximately 1 cm long.

-

Treatment Plates: Prepare MS agar plates containing a range of concentrations of (R)-Mecoprop or (R)-Dichlorprop. A solvent control (containing the same concentration of DMSO as the highest herbicide concentration) and a negative control (no herbicide) should be included.

-

Seedling Transfer: Carefully transfer the seedlings from the germination plates to the treatment plates, arranging them vertically on the agar surface.

-

Incubation: Place the treatment plates vertically in the growth chamber and incubate for a defined period (e.g., 5-7 days).

-

Data Collection: At the end of the incubation period, scan the plates and measure the length of the primary root of each seedling using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the average root length for each treatment and express it as a percentage of the control. Plot the percentage of root growth inhibition against the logarithm of the herbicide concentration to determine the EC50 value (the concentration that causes 50% inhibition of root growth).

Experimental Workflow for Auxin Bioassay:

Caption: Workflow for conducting an agar-based root elongation bioassay.

4.2. Protocol for In Vitro Auxin Receptor Binding Assay (Surface Plasmon Resonance - SPR):

This protocol outlines the use of SPR to measure the binding affinity of Mecoprop and Dichlorprop to the TIR1 auxin receptor.[13]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified TIR1/AFB protein

-

Running buffer (e.g., HBS-EP+)

-

Solutions of (R)-Mecoprop and (R)-Dichlorprop at various concentrations

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS according to the manufacturer's instructions.

-

Protein Immobilization: Immobilize the purified TIR1/AFB protein onto the activated sensor chip surface via amine coupling.

-

Blocking: Deactivate any remaining active esters on the surface with ethanolamine.

-

Binding Analysis:

-

Equilibrate the system with running buffer.

-

Inject a series of concentrations of the analyte ((R)-Mecoprop or (R)-Dichlorprop) over the sensor surface.

-

Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the analyte to the immobilized protein.

-

After each injection, allow for a dissociation phase where running buffer flows over the surface.

-

-

Regeneration: Regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.

-

Data Analysis:

-

Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.

-

4.3. Protocol for Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR):

This protocol describes how to measure changes in the expression of auxin-responsive genes in plant tissue treated with Mecoprop or Dichlorprop.[14][15]

Materials:

-

Plant tissue (e.g., Arabidopsis seedlings) treated with the herbicide and control tissue

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

qRT-PCR instrument

-

Primers for target auxin-responsive genes and a reference gene (e.g., Actin)

Procedure:

-

Sample Collection and RNA Extraction: Harvest plant tissue at specific time points after treatment, immediately freeze in liquid nitrogen, and extract total RNA using a suitable kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mix containing the master mix, forward and reverse primers for the target or reference gene, and the cDNA template.

-

Run the qRT-PCR reaction in a thermal cycler using a program with an initial denaturation step, followed by a series of amplification cycles (denaturation, annealing, extension), and a final melting curve analysis to check for primer specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

-

Calculate the fold change in gene expression in the treated samples relative to the control samples using the 2^-ΔΔCt method.

-

Analytical Methodologies for Detection and Quantification

Accurate detection and quantification of dimethyl-substituted phenoxy acids are crucial for research, environmental monitoring, and regulatory purposes.

5.1. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC):

HPLC and GC are the primary analytical techniques for the separation and quantification of Mecoprop and Dichlorprop.[16][17]

-

HPLC: Often coupled with a diode-array detector (DAD) or mass spectrometry (MS/MS), HPLC is suitable for the direct analysis of these polar, acidic compounds in aqueous samples.[4][17]

-

GC: GC analysis typically requires a derivatization step to convert the acidic herbicides into more volatile esters (e.g., methyl esters) before injection.[18] GC coupled with an electron capture detector (ECD) or MS provides high sensitivity and selectivity.

5.2. Enantioselective Analysis:

Given the stereospecific activity of these herbicides, enantioselective analytical methods are essential to differentiate between the active (R)-enantiomer and the inactive (S)-enantiomer. This is typically achieved using chiral chromatography, either with a chiral stationary phase (CSP) in HPLC or a chiral column in GC.[2][4]

Analytical Methods for Dimethyl-Substituted Phenoxy Acids

| Analytical Method | Analyte(s) | Matrix | Key Features | Reference |

| HPLC-DAD | Mecoprop, Dichlorprop | Aqueous soil solutions | Direct injection, good sensitivity | [16][17] |

| LC-MS/MS | Mecoprop, Dichlorprop enantiomers | Natural waters | High sensitivity and selectivity, enantioselective separation | [4] |

| GC-MS | Mecoprop, Dichlorprop enantiomers | Sewage sludge | Requires derivatization, enantioselective separation | [2] |

Environmental Fate and Non-Target Effects

The environmental persistence, mobility, and potential impact on non-target organisms are critical considerations for any herbicide.

6.1. Environmental Fate:

Mecoprop and Dichlorprop are generally considered to have moderate persistence in the soil, with degradation occurring primarily through microbial activity.[19][20] Their water solubility and relatively low soil adsorption suggest a potential for leaching into groundwater, particularly in sandy soils.[19][20]

6.2. Effects on Non-Target Organisms:

While designed to be selective for broadleaf plants, dimethyl-substituted phenoxy acids can have effects on non-target organisms. Their toxicity to aquatic organisms, birds, and mammals is generally considered to be low to moderate. However, as with all pesticides, it is crucial to adhere to recommended application rates and practices to minimize environmental impact.

Conclusion and Future Perspectives

Dimethyl-substituted phenoxy acids, particularly Mecoprop and Dichlorprop, continue to be important tools in modern agriculture. Their biological activity is a fascinating example of molecular mimicry, where a synthetic molecule co-opts a natural signaling pathway to achieve a desired outcome. The stereospecificity of their action underscores the importance of chirality in biological systems.

Future research in this area will likely focus on several key aspects:

-

Elucidating Receptor-Ligand Interactions: High-resolution structural studies of Mecoprop and Dichlorprop bound to different TIR1/AFB receptors will provide a more detailed understanding of their binding modes and the basis for their selectivity.

-

Exploring Novel Mechanisms of Action: The discovery of ferroptosis-like cell death induced by Dichlorprop opens up new avenues for research into the multifaceted phytotoxicity of these compounds.

-

Developing More Sustainable Formulations: Research into controlled-release formulations and the use of the pure, active (R)-enantiomers can help to reduce the environmental load of these herbicides while maintaining their efficacy.

-

Understanding Resistance Mechanisms: As with any herbicide, the potential for the evolution of resistance in weed populations is a concern. Research into the molecular basis of resistance will be crucial for developing sustainable weed management strategies.

By continuing to explore the intricate biological activity of dimethyl-substituted phenoxy acids, researchers can contribute to the development of more effective, selective, and environmentally benign herbicides for the future.

References

-

Ballesteros-Gómez, A., et al. (2013). Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. Analytica Chimica Acta, 761, 102-108. [Link]

-

Buser, H. R., & Müller, M. D. (1999). Fate of the herbicides mecoprop, dichlorprop, and 2,4-D in aerobic and anaerobic sewage sludge as determined by laboratory batch studies and enantiomer-specific analysis. Biodegradation, 10(4), 271-280. [Link]

-

de Figueiredo, P., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 78(4), 1305-1316. [Link]

-

Rodriguez-Cruz, M. S., et al. (2011). Biodegradation of the herbicide mecoprop-p with soil depth and its relationship with class III tfdA genes. FEMS Microbiology Ecology, 76(2), 317-327. [Link]

-

Illinois State Water Survey. (n.d.). Pesticide Fate in the Environment: A Guide for Field Inspectors. [Link]

-

Robert-Seilaniantz, A., et al. (2011). Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons. Methods in Molecular Biology, 773, 115-126. [Link]

-

De Rybel, B., et al. (2019). In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. Plant Physiology, 180(2), 689-704. [Link]

-

Sánchez-Rasero, F., et al. (1998). Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD. Journal of Liquid Chromatography & Related Technologies, 21(14), 2211-2218. [Link]

-

Environment Agency. (2004). Attenuation of mecoprop in the subsurface. [Link]

-

Chemical Warehouse. (n.d.). 2,4-DP (Dichlorprop) - Active Ingredient Page. [Link]

-

Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Dichlorprop-P; 442434-01. [Link]

-

Benfenati, E., et al. (Eds.). (2009). Quantitative Structure-Activity Relationships (QSAR) for Pesticide Regulatory Purposes. Elsevier. [Link]

-

Nobuta, K., et al. (2007). Methods for analysis of gene expression in plants using MPSS. Methods in Molecular Biology, 406, 387-408. [Link]

-

Wikipedia. (n.d.). Mecoprop. [Link]

-

Wikipedia. (n.d.). Dichlorprop. [Link]

-

Water Research Centre. (1992). Determination of the Enantiomeric Forms of Mecoprop. [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (2007). Public Release Summary - DICHLORPROP-P in the product NUFARM CORASIL PLANT GROWTH REGULATOR. [Link]

- Google Patents. (n.d.).

-

Sánchez-Rasero, F., et al. (2006). Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD. ResearchGate. [Link]

-

European Food Safety Authority. (2018). Peer review of the pesticide risk assessment of the active substance dichlorprop‐P and variant dichlorprop‐P‐2‐ethylhexyl. EFSA Journal, 16(6), e05320. [Link]

-

Liu, W., et al. (2011). Enantioselectivity tuning of chiral herbicide dichlorprop by copper: roles of reactive oxygen species. Environmental Science & Technology, 45(11), 4749-4755. [Link]

-

ResearchGate. (2013). What are the best methods to evaluate and compare the gene expression in plants?[Link]

-

Wikipedia. (n.d.). Mecoprop. [Link]

-

ResearchGate. (n.d.). Quantitative Structure-Activity Relationships (QSAR) for pesticide regulatory purposes. [Link]

-

Interprovincial Cooperative Limited. (n.d.). IPCO® DICHLORPROP-DX. [Link]

-

Zhang, Q., et al. (2021). New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants. Journal of Agricultural and Food Chemistry, 69(27), 7554-7564. [Link]

-

Government of Canada. (2014). Dichlorprop-P. [Link]

-

FAPESP. (2024). Chemo- and enantioselective analysis of high hydrophilic organophosphate pesticides by liquid chromatography under different elution modes. [Link]

-

PubChem. (n.d.). Mecoprop. [Link]

-

Tong, W., et al. (2004). Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. Environmental Health Perspectives, 112(13), 1378-1386. [Link]

-

Knauert, S., et al. (2021). The auxin herbicide mecoprop-P in new light: Filling the data gap for dicotyledonous macrophytes. Environmental Toxicology and Chemistry, 40(3), 744-754. [Link]

-

Washington State University Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]

-

Liu, W., et al. (2011). Enantioselective ecotoxicity of the herbicide dichlorprop and complexes formed with chitosan in two fresh water green algae. Journal of Environmental Monitoring, 13(3), 662-668. [Link]

-

Gadelha, C., et al. (2022). To Bind or Not to Bind? A Comprehensive Characterization of TIR1 and Auxins Using Consensus In Silico Approaches. International Journal of Molecular Sciences, 23(21), 13346. [Link]

-

NC State Extension. (2016). Conducting a Bioassay For Herbicide Residues. [Link]

-

Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

-

Springer, P. S. (2000). Gene Traps: Tools for Plant Development and Genomics. The Plant Cell, 12(7), 1007-1020. [Link]

-

Liu, W., et al. (2011). Elucidation of the enantioselective enzymatic hydrolysis of chiral herbicide dichlorprop methyl by chemical modification. Journal of Agricultural and Food Chemistry, 59(6), 2414-2420. [Link]

-

Carabias-Martínez, R., et al. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. TrAC Trends in Analytical Chemistry, 143, 116370. [Link]

-

Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 295-300. [Link]

-

Pierre-Jerome, E., et al. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS Chemical Biology, 9(3), 640-645. [Link]

-

Wikipedia. (n.d.). Phenoxy herbicide. [Link]

-

Dearden, J. C. (2014). Quantitative Structure–Activity Relationships. Royal Society of Chemistry. [Link]

-

Li, M., et al. (2021). Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination. BMC Genomics, 22(1), 298. [Link]

Sources

- 1. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dichlorprop - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The auxin herbicide mecoprop-P in new light: Filling the data gap for dicotyledonous macrophytes [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselective ecotoxicity of the herbicide dichlorprop and complexes formed with chitosan in two fresh water green algae - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 13. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods for analysis of gene expression in plants using MPSS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. researchgate.net [researchgate.net]

- 18. epa.gov [epa.gov]

- 19. isws.illinois.edu [isws.illinois.edu]

- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

"enantiomers of 2-(2,4-Dimethylphenoxy)propanoic acid"

An In-Depth Technical Guide to the Enantiomers of 2-(2,4-Dimethylphenoxy)propanoic Acid

Foreword: Chirality in Modern Agrochemicals

In the realm of drug development and agrochemical science, the principle of chirality is of paramount importance. A chiral molecule, existing as two non-superimposable mirror images (enantiomers), often exhibits profoundly different biological activities. One enantiomer may be responsible for the desired therapeutic or herbicidal effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable off-target effects (the distomer). The phenoxypropanoic acid class of herbicides, which includes 2-(2,4-Dimethylphenoxy)propanoic acid, exemplifies this principle.[1] Initially commercialized as racemic mixtures, regulatory and environmental pressures have driven the industry towards the development of enantiomerically pure active ingredients. This guide provides a comprehensive technical overview of the enantiomers of 2-(2,4-Dimethylphenoxy)propanoic acid, also known as Mecoprop or CMPP, offering field-proven insights for researchers, scientists, and professionals in the agrochemical industry.[2]

Physicochemical and Stereochemical Profile

2-(2,4-Dimethylphenoxy)propanoic acid possesses a single stereocenter at the alpha-carbon of the propanoic acid moiety, giving rise to two enantiomers: (R)-2-(2,4-Dimethylphenoxy)propanoic acid and (S)-2-(2,4-Dimethylphenoxy)propanoic acid. While sharing identical physical properties such as melting point, boiling point, and solubility in achiral environments, they differ in their interaction with plane-polarized light, a property known as optical activity.

| Property | (R)-2-(2,4-Dimethylphenoxy)propanoic acid | (S)-2-(2,4-Dimethylphenoxy)propanoic acid |

| IUPAC Name | (2R)-2-(2,4-dimethylphenoxy)propanoic acid | (2S)-2-(2,4-dimethylphenoxy)propanoic acid |

| Common Name | Mecoprop-P | Mecoprop (distomer) |

| Molecular Formula | C₁₁H₁₄O₃ | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol | 194.23 g/mol |

| Chirality | Single stereocenter at C2 | Single stereocenter at C2 |

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |

| Biological Activity | Herbicidally Active (Eutomer)[1][2] | Herbicidally Inactive (Distomer)[3] |

The Stereoselective Mechanism of Herbicidal Action

Phenoxy herbicides are broadly categorized based on their mode of action. The first discovered group, which includes mecoprop, functions as synthetic auxins.[1] These compounds mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible broad-leaf plants, ultimately causing their death.[1]

The herbicidal activity of mecoprop is almost exclusively attributed to the (R)-(+)-enantiomer.[1][2] This stereoselectivity arises from the specific three-dimensional structure required for binding to the auxin receptors in plants. The (S)-enantiomer does not fit correctly into the active site of the receptor, rendering it biologically inactive.[3]

The commercialization of the pure, active (R)-enantiomer (Mecoprop-P) represents a significant advancement in herbicide technology. This practice, known as "chiral switching," offers several key advantages:

-

Reduced Environmental Load: By eliminating the inactive distomer, the total amount of chemical applied to the environment is halved for the same effective dose.

-

Increased Efficacy: Application of the pure eutomer ensures that the active ingredient concentration is maximized.

-

Improved Regulatory Profile: Single-enantiomer products face a more straightforward toxicological and environmental fate assessment.

Enantioselective Analysis and Separation Protocols

The accurate quantification of enantiomeric purity is critical for quality control, regulatory compliance, and environmental monitoring. Chromatographic techniques are the cornerstone of chiral analysis, with High-Performance Liquid Chromatography (HPLC) being the most versatile and widely adopted method.[4][5]

Workflow for Chiral Purity Analysis